molecular formula C13H19FN2O B4963778 N-[1-(4-fluorophenyl)propan-2-yl]morpholin-4-amine

N-[1-(4-fluorophenyl)propan-2-yl]morpholin-4-amine

Cat. No.: B4963778
M. Wt: 238.30 g/mol
InChI Key: GEDSDBPCQKIMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-fluorophenyl)propan-2-yl]morpholin-4-amine: is a chemical compound characterized by the presence of a fluorophenyl group attached to a propan-2-yl chain, which is further linked to a morpholin-4-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-fluorophenyl)propan-2-yl]morpholin-4-amine typically involves the reaction of 4-fluorophenylpropan-2-amine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and yield. The use of automated systems and advanced analytical techniques ensures the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[1-(4-fluorophenyl)propan-2-yl]morpholin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: N-[1-(4-fluorophenyl)propan-2-yl]morpholin-4-amine is used as an intermediate in the synthesis of more complex chemical compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of fluorophenyl and morpholine groups on biological systems. It can serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. Researchers may explore its activity against various biological targets to identify potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)propan-2-yl]morpholin-4-amine involves its interaction with specific molecular targets. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, while the morpholine moiety can influence its overall pharmacokinetic properties. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(4-fluorophenyl)propan-2-amine: A structurally related compound with similar chemical properties.

    4-fluorophenylmorpholine: Another compound containing both fluorophenyl and morpholine groups.

    N-(4-fluorophenyl)morpholine: A simpler analog with a direct linkage between the fluorophenyl and morpholine groups.

Uniqueness: N-[1-(4-fluorophenyl)propan-2-yl]morpholin-4-amine is unique due to the specific arrangement of its functional groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)propan-2-yl]morpholin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-11(15-16-6-8-17-9-7-16)10-12-2-4-13(14)5-3-12/h2-5,11,15H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDSDBPCQKIMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)NN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.